molecular formula C5H11FO2 B14334088 2-Fluoropentane-1,5-diol CAS No. 110683-87-9

2-Fluoropentane-1,5-diol

Cat. No.: B14334088
CAS No.: 110683-87-9
M. Wt: 122.14 g/mol
InChI Key: CSFJYQZYZANSOH-UHFFFAOYSA-N
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Description

2-Fluoropentane-1,5-diol is an organic compound with the molecular formula C5H11FO2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a fluorinated pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoropentane-1,5-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 2-fluoropentene using osmium tetroxide or potassium permanganate. Another method includes the reduction of 2-fluoropentanedione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements. The dihydroxylation of alkenes and reduction of diketones are commonly employed due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoropentane-1,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoropentane-1,5-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoropentane-1,5-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound’s unique structure allows it to participate in hydrogen bonding, nucleophilic substitution, and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

    1,5-Pentanediol: A non-fluorinated analog with similar hydroxyl groups but lacking the fluorine atom.

    2-Fluoroethanol: A shorter chain fluorinated alcohol with one hydroxyl group.

    2-Fluorobutanediol: A similar diol with a shorter carbon chain.

Uniqueness

2-Fluoropentane-1,5-diol is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical properties. The fluorine atom increases the compound’s lipophilicity and stability, while the hydroxyl groups enhance its reactivity and potential for hydrogen bonding .

Properties

CAS No.

110683-87-9

Molecular Formula

C5H11FO2

Molecular Weight

122.14 g/mol

IUPAC Name

2-fluoropentane-1,5-diol

InChI

InChI=1S/C5H11FO2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4H2

InChI Key

CSFJYQZYZANSOH-UHFFFAOYSA-N

Canonical SMILES

C(CC(CO)F)CO

Origin of Product

United States

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